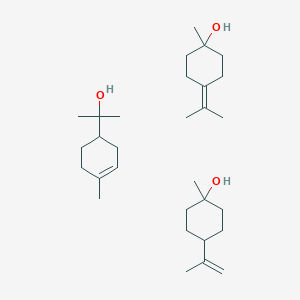
Terpineol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylcyclohex-3-en-1-yl)propan-2-ol, 1-methyl-4-propan-2-ylidenecyclohexan-1-ol, and 1-methyl-4-prop-1-en-2-ylcyclohexan-1-ol are organic compounds that belong to the class of terpenoids. These compounds are known for their pleasant aroma and are commonly found in essential oils. They are used in various applications, including perfumery, flavoring, and as intermediates in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
From Isoprene and Butenone: The compound can be synthesized by the condensation of isoprene with butenone, followed by reaction with Grignard reagents.
From Turpentine: Another method involves the hydration of pinene, a major component of turpentine, in the presence of sulfuric acid to form terpene diol.
Industrial Production Methods
Hydration of Pinene: In an industrial setting, pinene from turpentine is hydrated using sulfuric acid and a small amount of emulsifier.
Fractional Distillation: The crude product obtained from the above reactions is purified using fractional distillation to achieve the desired purity and quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogens and other electrophiles are used in substitution reactions.
Major Products Formed
Oxidation Products: Oxidation can lead to the formation of ketones and aldehydes.
Reduction Products: Reduction can produce alcohols and hydrocarbons.
Substitution Products: Substitution reactions can yield halogenated compounds and other derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It serves as a ligand in catalytic reactions.
Biology
Antimicrobial Activity: The compound exhibits antimicrobial properties and is used in the formulation of antimicrobial agents.
Medicine
Pharmaceuticals: It is used in the synthesis of pharmaceutical compounds with therapeutic properties.
Industry
Perfumery and Flavoring: Due to its pleasant aroma, the compound is widely used in the fragrance and flavoring industry.
Solvents: It is used as a solvent in various industrial applications.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways. It interacts with enzymes and receptors, modulating their activity. The exact mechanism of action depends on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
α-Terpineol: Similar in structure and aroma, used in perfumery and flavoring.
γ-Terpineol: Another isomer with similar applications.
Linalool: A related compound with a floral aroma, used in cosmetics and personal care products.
Uniqueness
The unique combination of functional groups in 2-(4-Methylcyclohex-3-en-1-yl)propan-2-ol, 1-methyl-4-propan-2-ylidenecyclohexan-1-ol, and 1-methyl-4-prop-1-en-2-ylcyclohexan-1-ol gives them distinct chemical properties and reactivity, making them valuable in specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2-(4-methylcyclohex-3-en-1-yl)propan-2-ol;1-methyl-4-propan-2-ylidenecyclohexan-1-ol;1-methyl-4-prop-1-en-2-ylcyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C10H18O/c1-8-4-6-9(7-5-8)10(2,3)11;2*1-8(2)9-4-6-10(3,11)7-5-9/h4,9,11H,5-7H2,1-3H3;11H,4-7H2,1-3H3;9,11H,1,4-7H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGVQETRGDCKEAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1)C(C)(C)O.CC(=C1CCC(CC1)(C)O)C.CC(=C)C1CCC(CC1)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H54O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
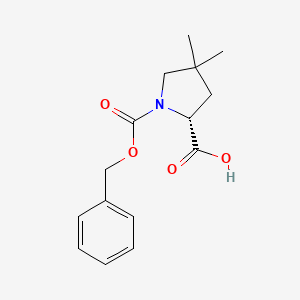
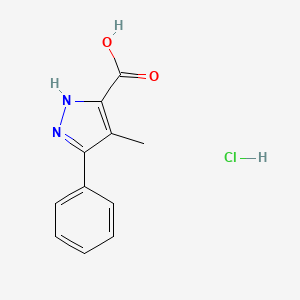
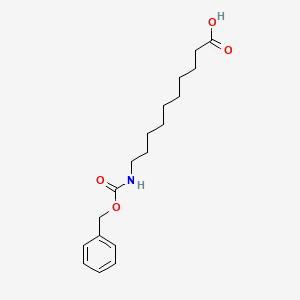
![[2-(Cbz-amino)methyl]-benzoic acid](/img/structure/B8074713.png)
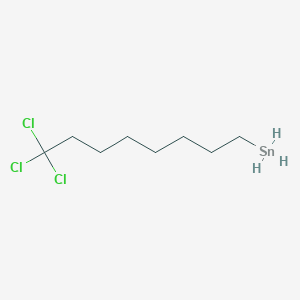
![D-Glucose, 2-[[3-(acetylamino)-5-(acetylmethylamino)-2,4,6-triiodobenzoyl]amino]-2-deoxy-](/img/structure/B8074716.png)
![(1R,9S,12S,13R,14S,17R,18Z,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone;hydrate](/img/structure/B8074717.png)
![Maytansine, N2'-[3-[[1-[[trans-4-[[[(5S)-5-amino-5-carboxypentyl]amino]carbonyl]cyclohexyl]methyl]-2,5-dioxo-3-pyrrolidinyl]thio]-1-oxopropyl]-N2'-deacetyl-](/img/structure/B8074723.png)
![[(11Z,13Z)-5-methoxy-16-methyl-6-[6-methyl-5-(oxan-2-yloxy)oxan-2-yl]oxy-2-oxo-1-oxacyclohexadeca-11,13-dien-4-yl] acetate](/img/structure/B8074730.png)
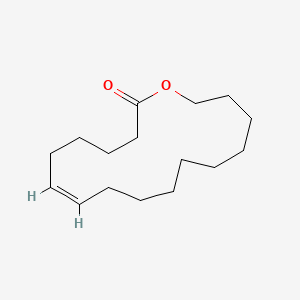
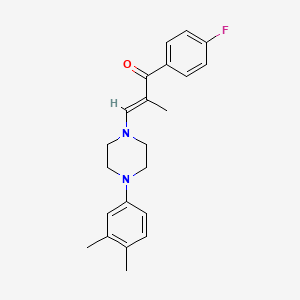
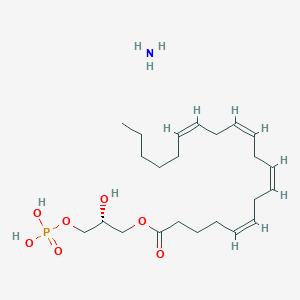
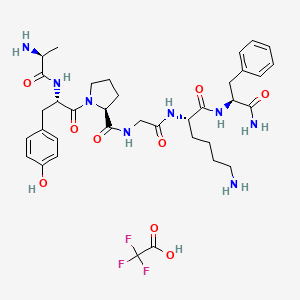
![undec-10-ynyl N-[(3S)-2-oxoazetidin-3-yl]carbamate](/img/structure/B8074765.png)
